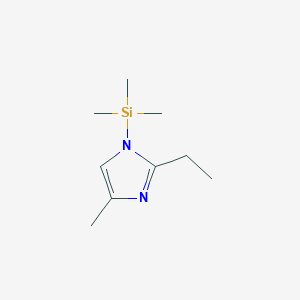![molecular formula C16H29B B14314298 9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane CAS No. 111256-24-7](/img/structure/B14314298.png)
9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane: is an organoboron compound known for its utility in organic synthesis, particularly in hydroboration reactions. This compound is part of the bicyclo[3.3.1]nonane family, which is characterized by a unique bicyclic structure that imparts specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane typically involves the hydroboration of terminal aromatic alkynes with pinacolborane, catalyzed by 9-borabicyclo[3.3.1]nonane (9-BBN). The optimal reaction conditions include using phenylacetylene (1.0 equivalent), pinacolborane (1.2 equivalents), and 9-BBN (20 mol%) in tetrahydrofuran (THF) at 65°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction parameters and purification processes to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Hydroboration: The compound undergoes hydroboration reactions with alkenes and alkynes, forming organoboron intermediates.
Oxidation: The organoboron intermediates can be oxidized to alcohols using hydrogen peroxide or other oxidizing agents.
Substitution: The boron atom in the compound can be substituted with various functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Hydroboration: Pinacolborane, THF, 65°C.
Oxidation: Hydrogen peroxide, basic conditions.
Substitution: Halogens, transition metal catalysts.
Major Products:
Hydroboration: Alkenylboronic acid pinacol esters.
Oxidation: Alcohols.
Substitution: Various substituted boron compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is extensively used in organic synthesis for the preparation of alkenylboronic esters, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine:
Industry: In the industrial sector, the compound is used in the synthesis of materials and chemicals that require precise control over molecular structure and reactivity.
Mecanismo De Acción
The primary mechanism of action for 9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane involves its role as a hydroboration catalyst. The boron atom in the compound interacts with the π-electrons of alkenes or alkynes, facilitating the addition of hydrogen and boron across the double or triple bond. This results in the formation of organoboron intermediates, which can be further transformed into various functional groups .
Comparación Con Compuestos Similares
9-Borabicyclo[3.3.1]nonane (9-BBN): A closely related compound used as a hydroboration catalyst.
9-Oxabicyclo[3.3.1]nonane: Another bicyclic compound with different reactivity due to the presence of an oxygen atom.
9-Azabicyclo[3.3.1]nonane: A nitrogen-containing analog with distinct chemical properties.
Uniqueness: 9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane is unique due to its specific structure, which imparts unique reactivity and selectivity in hydroboration reactions. Its ability to form stable organoboron intermediates makes it a valuable tool in organic synthesis .
Propiedades
Número CAS |
111256-24-7 |
|---|---|
Fórmula molecular |
C16H29B |
Peso molecular |
232.2 g/mol |
Nombre IUPAC |
9-oct-7-enyl-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C16H29B/c1-2-3-4-5-6-7-14-17-15-10-8-11-16(17)13-9-12-15/h2,15-16H,1,3-14H2 |
Clave InChI |
FCXGCWWYUNFTEH-UHFFFAOYSA-N |
SMILES canónico |
B1(C2CCCC1CCC2)CCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
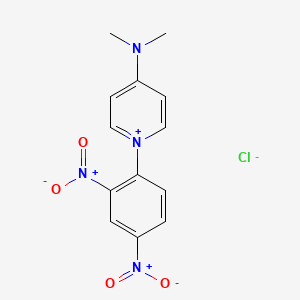

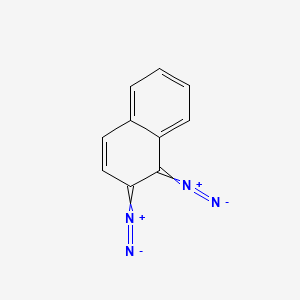
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
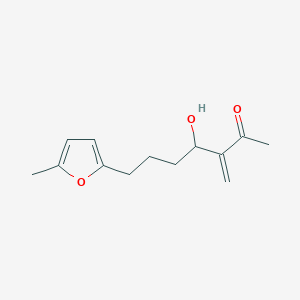
![(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14314255.png)
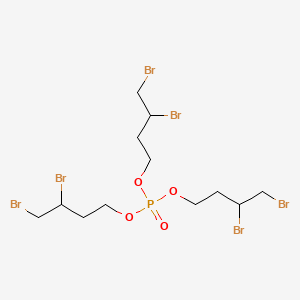
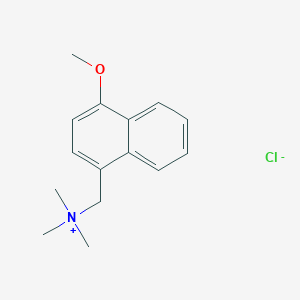

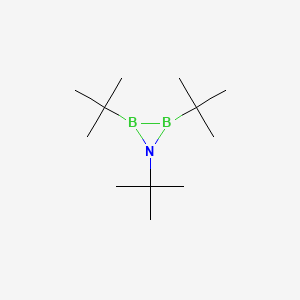
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
